molecular formula C18H32O2 B153627 trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid CAS No. 65355-33-1

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Cat. No.: B153627
CAS No.: 65355-33-1
M. Wt: 280.4 g/mol
InChI Key: VRPANQODGRNWRV-UHFFFAOYSA-N
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Description

trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid is an organic compound with a complex structure, characterized by the presence of a bicyclohexyl core with a pentyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid typically involves the following steps:

    Formation of the bicyclohexyl core: This can be achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.

    Introduction of the pentyl group: The pentyl group can be introduced via a Grignard reaction, where pentyl magnesium bromide reacts with the bicyclohexyl core.

Industrial Production Methods: In an industrial setting, the production of trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The bicyclohexyl core can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. The bicyclohexyl core provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carbonitrile
  • trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-trifluoromethyl

Comparison:

  • Structural Differences: While these compounds share a similar bicyclohexyl core, they differ in the functional groups attached (e.g., carboxylic acid vs. carbonitrile vs. trifluoromethyl).
  • Chemical Properties: The presence of different functional groups affects their reactivity and chemical behavior. For example, the carboxylic acid group in trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid makes it more acidic compared to its carbonitrile and trifluoromethyl counterparts.
  • Applications: Each compound has unique applications based on its chemical properties. The carboxylic acid derivative is more suited for applications requiring acidic functionality, while the carbonitrile and trifluoromethyl derivatives may be preferred for their stability and electronic properties.

Biological Activity

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is an organic compound characterized by a bicyclohexyl core, a pentyl group, and a carboxylic acid functional group. Its unique structure contributes to its potential biological activities and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and biological research.

The synthesis of this compound typically involves the following steps:

  • Formation of the Bicyclohexyl Core : Achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
  • Introduction of the Pentyl Group : This can be accomplished via a Grignard reaction, where pentyl magnesium bromide reacts with the bicyclohexyl core.
  • Carboxylic Acid Functionalization : The carboxylic acid group is introduced through oxidation or other functionalization techniques.

The compound's molecular formula is C18H32O2C_{18}H_{32}O_2, and it has notable physicochemical properties that influence its biological activity.

PropertyValue
Molecular Weight288.45 g/mol
Log P (octanol-water partition coefficient)4.79
SolubilityModerate in organic solvents
Acidic pKaApproximately 5-6

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. The bicyclohexyl core provides structural stability that enhances the compound’s binding affinity to its targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Effects : Investigated for its potential to inhibit inflammatory pathways.
  • Analgesic Properties : Explored for pain relief applications.
  • CYP Enzyme Inhibition : Acts as an inhibitor for CYP2C9 and CYP2D6 enzymes, which are involved in drug metabolism .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antioxidant Activity : A study compared various carboxylic acids and found that structural differences significantly influenced antioxidant capacity. While this compound was not the most potent antioxidant, it demonstrated moderate activity .
  • Antimicrobial Properties : In vitro studies showed that this compound exhibited antimicrobial activity against certain bacterial strains, although the efficacy varied depending on the microbial strain tested .
  • Cytotoxicity : The compound was assessed for cytotoxic effects on cancer cell lines. Results indicated a dose-dependent response, suggesting potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructure TypeBiological Activity
trans-4-pentyl-trans-4’-trifluoromethyl-(1,1’-bicyclohexyl)Trifluoromethyl derivativeModerate anti-inflammatory
trans-4’'-Pentyl-4-propyl-bicyclohexylPropyl derivativeLower antimicrobial activity

The presence of the carboxylic acid group in this compound contributes to its unique reactivity profile compared to these derivatives.

Properties

IUPAC Name

4-(4-pentylcyclohexyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h14-17H,2-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPANQODGRNWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967609, DTXSID401186261
Record name 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5309-12-6, 65355-33-1
Record name 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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